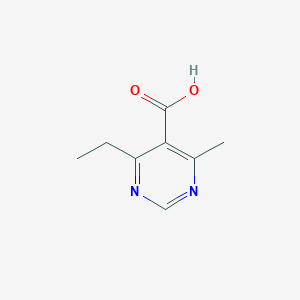
L-Asparaginyl-L-prolyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, carboxamido, and oxobutanoic acid groups, which contribute to its diverse reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the stepwise assembly of the molecule through peptide bond formation, starting with the protection of amino groups and subsequent coupling reactions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
化学反应分析
Types of Reactions
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity
属性
CAS 编号 |
194041-51-5 |
|---|---|
分子式 |
C13H21N5O6 |
分子量 |
343.34 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H21N5O6/c14-6(4-9(15)19)12(22)18-3-1-2-8(18)11(21)17-7(13(23)24)5-10(16)20/h6-8H,1-5,14H2,(H2,15,19)(H2,16,20)(H,17,21)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI 键 |
JTXVXGXTRXMOFJ-FXQIFTODSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



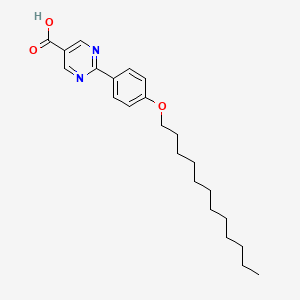
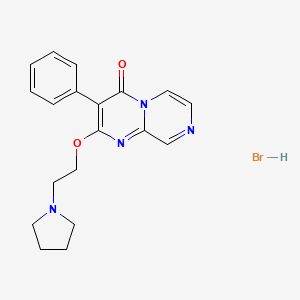


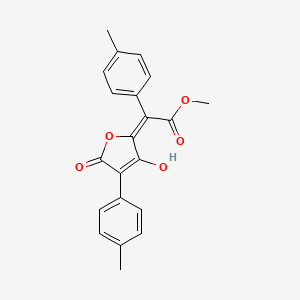

![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)

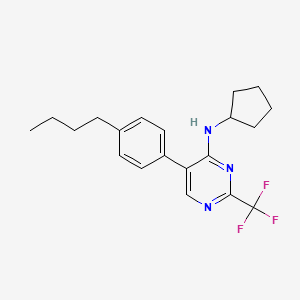
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)

![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
